2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxyphenyl)acetamide

Carboxylesterase 2 CES2 Enzyme inhibition

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxyphenyl)acetamide (CAS 1396889-58-9) is a synthetic small molecule belonging to the benzothiazole acetamide class, characterized by a 4-fluorobenzo[d]thiazole core linked via a methylamino bridge to an N-(2-methoxyphenyl)acetamide terminus. With a molecular formula of C₁₇H₁₆FN₃O₂S and a molecular weight of 345.39 g/mol, the compound is primarily distributed as a research chemical for non-human investigations, with vendor-reported purity typically at or above 95%.

Molecular Formula C17H16FN3O2S
Molecular Weight 345.39
CAS No. 1396889-58-9
Cat. No. B2560444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxyphenyl)acetamide
CAS1396889-58-9
Molecular FormulaC17H16FN3O2S
Molecular Weight345.39
Structural Identifiers
SMILESCN(CC(=O)NC1=CC=CC=C1OC)C2=NC3=C(C=CC=C3S2)F
InChIInChI=1S/C17H16FN3O2S/c1-21(17-20-16-11(18)6-5-9-14(16)24-17)10-15(22)19-12-7-3-4-8-13(12)23-2/h3-9H,10H2,1-2H3,(H,19,22)
InChIKeyKSONYCATRAGTGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxyphenyl)acetamide (CAS 1396889-58-9): Chemical Class and Core Structural Profile for Research Procurement


2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxyphenyl)acetamide (CAS 1396889-58-9) is a synthetic small molecule belonging to the benzothiazole acetamide class, characterized by a 4-fluorobenzo[d]thiazole core linked via a methylamino bridge to an N-(2-methoxyphenyl)acetamide terminus . With a molecular formula of C₁₇H₁₆FN₃O₂S and a molecular weight of 345.39 g/mol, the compound is primarily distributed as a research chemical for non-human investigations, with vendor-reported purity typically at or above 95% . The compound has been deposited in public bioactivity databases, including BindingDB (BDBM50154561) and ChEMBL (CHEMBL3774603), where it is associated with human carboxylesterase (CES) inhibition data, suggesting its utility in drug metabolism and pharmacokinetic research contexts [1].

Why Generic Substitution of 2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxyphenyl)acetamide (CAS 1396889-58-9) Fails: Structural Determinants of Biological Differentiation


Within the benzothiazole acetamide class, minor structural modifications produce large shifts in biological activity profiles that preclude simple interchange. The target compound combines three pharmacophoric elements—a 4-fluoro substituent on the benzothiazole ring, an N-methylamino linker, and a 2-methoxyphenyl terminal amide—that collectively govern target engagement and selectivity [1]. The 4-fluoro substitution on the benzothiazole influences electron distribution and metabolic stability, while the 2-methoxyphenyl group modulates hydrophobic interactions with enzyme binding pockets . Removal of the 2-methoxyphenyl group (as in the N-methoxy analog, CAS 1396635-12-3) or replacement with other substituents (e.g., 4-sulfamoylphenyl, CAS 1351634-86-0; pyridin-3-yl; 4-chlorobenzyl) yields compounds with divergent biological profiles . The quantitative evidence below demonstrates that the target compound exhibits a CES2 selectivity profile that is distinct from both within-class analogs and known reference inhibitors, making generic substitution scientifically invalid for applications requiring defined CES inhibition characteristics.

Quantitative Differentiation Evidence for 2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxyphenyl)acetamide (CAS 1396889-58-9)


CES2 Inhibition Potency: Head-to-Head Comparison Against Loperamide, a Reference CES2 Inhibitor

The target compound demonstrates substantially greater inhibition potency against human carboxylesterase 2 (CES2) compared to loperamide, a widely used reference CES2 inhibitor. In human liver microsome assays using fluorescein diacetate as substrate with a 10-minute preincubation protocol, the target compound exhibited a CES2 Ki value of 42 nM [1]. By comparison, loperamide's reported CES2 Ki is 1,500 nM (1.5 μM) under comparable assay conditions . This represents an approximately 36-fold greater binding affinity for CES2. The IC50 data reinforce this finding: the target compound's CES2 IC50 of 20 nM [1] contrasts with loperamide's CES2 IC50 in the micromolar range (approximately 270–1,500 nM depending on assay conditions) . This potency advantage positions the target compound as a higher-affinity tool for CES2 inhibition studies.

Carboxylesterase 2 CES2 Enzyme inhibition Drug metabolism

CES2 vs. CES1 Selectivity Ratio: Differential Isoform Selectivity Compared to Within-Class Analogs

The target compound exhibits a pronounced selectivity for CES2 over CES1, achieving a CES1/CES2 IC50 ratio of approximately 1,020-fold (CES1 IC50: 20,400 nM; CES2 IC50: 20 nM) [1]. Within the same curated BindingDB dataset (Entry ID: 50047214) from the Dalian Institute of Chemical Physics, several structural analogs showed substantially lower CES2 potency and selectivity: BDBM50154559 demonstrated a CES2 IC50 of 660 nM (~33-fold weaker than the target), BDBM50154558 exhibited a CES2 IC50 of 3,420 nM (~171-fold weaker), and BDBM50154554 had a CES2 IC50 of 3,950 nM (~198-fold weaker) [1]. While CES1 data for these specific analogs within the same entry are not available for direct selectivity ratio calculation, the dramatic difference in CES2 potency alone indicates that the combined 4-fluoro, N-methylamino, and 2-methoxyphenyl substitution pattern of the target compound confers significantly enhanced CES2 binding compared to closely related benzothiazole analogs in the same screening set [1].

CES1 CES2 Isoform selectivity Carboxylesterase

Structural Differentiation from the N-Methoxy Analog: Impact of the 2-Methoxyphenyl Terminal Group on CES2 Affinity

The closest commercially available structural analog is 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide (CAS 1396635-12-3), which differs from the target compound solely in the terminal amide substituent: the N-methoxy analog bears a simple methoxy group (-OCH₃), whereas the target compound contains a 2-methoxyphenyl ring (-NH-C₆H₄-OCH₃) . This structural difference has significant physicochemical and likely biological consequences. The target compound has a molecular weight of 345.39 g/mol and a calculated logP consistent with moderate lipophilicity suitable for membrane penetration, while the N-methoxy analog (C₁₁H₁₂FN₃O₂S, MW ~269.30) is substantially smaller and more polar . Although direct comparative CES inhibition data for the N-methoxy analog are not publicly available, the 2-methoxyphenyl group in the target compound introduces additional hydrophobic and π-stacking interactions that are expected to enhance binding affinity to the CES2 active site, consistent with the observed single-digit nanomolar CES2 IC50 [1]. Researchers who have used only the N-methoxy analog as a synthetic building block should not assume equivalent biological activity.

Structure-activity relationship SAR N-methoxy analog Benzothiazole acetamide

Differentiation from Bavachinin A: Superior CES2 Potency vs. a Natural Product CES Inhibitor

Bavachinin A (BDBM50084040) is a natural flavonoid isolated from Fructus Psoraleae that has been characterized as a human CES inhibitor. In the same BindingDB dataset (Entry ID: 50047214) using identical assay conditions, Bavachinin A exhibited a CES2 IC50 of 4,310 nM (4.31 μM) [1], compared to the target compound's CES2 IC50 of 20 nM [2]. This represents a ~216-fold greater CES2 inhibition potency for the target compound. Bavachinin A also inhibited CES1 with an IC50 of 3,470 nM, yielding essentially no isoform selectivity (CES1/CES2 ratio of ~0.8) [1]. In contrast, the target compound demonstrates pronounced CES2 selectivity with a CES1/CES2 ratio of ~1,020 [2]. This comparison illustrates that the synthetic benzothiazole acetamide scaffold achieves both greater potency and dramatically improved isoform selectivity compared to a representative natural product CES ligand.

Bavachinin A Natural product comparator CES2 inhibition Flavonoid

4-Fluoro Substituent Contribution: Binding Affinity Advantage Over Non-Fluorinated Benzothiazole Analogs

The 4-fluoro substituent on the benzothiazole ring is a key structural determinant of target binding. Vendor-reported SAR observations indicate that fluorinated benzothiazole derivatives exhibit improved binding affinity compared to their non-fluorinated counterparts within this chemical series . This is consistent with the broader medicinal chemistry principle that fluorine substitution can enhance target affinity through improved hydrophobic packing, conformational effects, and modulation of electronic properties of the aromatic ring [1]. In the context of the target compound, the 4-fluoro group contributes to the favorable CES2 binding kinetics (Ki: 42 nM) observed in human liver microsome assays [2]. While a direct head-to-head comparison with the non-fluorinated des-fluoro analog (the corresponding benzo[d]thiazol-2-yl compound without the 4-fluoro) is not available from public data, the class-level evidence supports that the 4-fluoro group is an important differentiation feature for procurement decisions, particularly when compared to vendors offering non-fluorinated benzothiazole acetamide building blocks.

Fluorine substitution Benzothiazole Binding affinity SAR

Physicochemical and Purity Specification for Reproducible Research: Vendor-Defined Quality Parameters

The target compound is supplied by multiple research chemical vendors with a defined purity specification of ≥95% (typically by HPLC or NMR analysis) . The molecular identity is confirmed by standard characterization including ¹H NMR, ¹³C NMR, and mass spectrometry matching the molecular formula C₁₇H₁₆FN₃O₂S (MW: 345.39) and the IUPAC name 2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(2-methoxyphenyl)acetamide . This level of purity characterization is adequate for in vitro enzymatic assays (such as the CES inhibition studies described above) where impurities at <5% are unlikely to confound IC50 determinations at the tested concentration ranges. However, researchers should note that the compound is explicitly labeled for non-human research use only and is not manufactured under GMP or ISO 9001 quality systems . For applications requiring higher stringency (e.g., in vivo pharmacology, crystallography, or biophysical assays), additional purification (e.g., preparative HPLC) and independent identity verification (e.g., high-resolution mass spectrometry, elemental analysis) are recommended prior to use.

Purity specification Quality control Reproducibility Procurement

Best Research Application Scenarios for 2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxyphenyl)acetamide (CAS 1396889-58-9)


In Vitro Drug Metabolism Studies Requiring Selective CES2 Inhibition

The compound's CES2 IC50 of 20 nM and >1,000-fold selectivity over CES1 [1] make it an appropriate chemical tool for in vitro studies designed to dissect the relative contributions of CES1 vs. CES2 to the hydrolysis of ester-containing prodrugs (e.g., irinotecan, capecitabine, oseltamivir) in human liver microsome or hepatocyte incubations. At a working concentration of 100–200 nM, the compound can achieve near-complete CES2 inhibition with minimal CES1 engagement, enabling cleaner pharmacological phenotyping than loperamide, which requires micromolar concentrations and exhibits confounding opioid receptor activity . Researchers investigating CES2-mediated drug-drug interactions or inter-individual variability in CES2 expression should prioritize this compound over less potent or less selective alternatives.

Structure-Activity Relationship (SAR) Studies on Benzothiazole Acetamide CES Inhibitors

The target compound serves as a highly potent reference point within a benzothiazole acetamide SAR series. The BindingDB dataset (Entry ID: 50047214) provides a matrix of within-class comparator data showing CES2 IC50 values spanning from 20 nM (target) to 3,950 nM for structurally related analogs, all tested under identical conditions [1]. Medicinal chemistry groups engaged in optimizing CES2 inhibitor selectivity or developing fluorescent probe substrates for carboxylesterase imaging can use this compound as a benchmark for evaluating new synthetic analogs. The 4-fluoro and 2-methoxyphenyl substitution pattern provides a defined pharmacophore hypothesis that can be systematically varied in follow-up synthesis campaigns.

Building Block for Synthesis of More Complex CES2-Targeted Molecular Probes

The compound's benzothiazole acetamide scaffold, with its defined CES2 pharmacophore, can serve as a core structural template for the design of activity-based probes, fluorescent reporters, or affinity chromatography ligands targeting human CES2 [1]. The N-(2-methoxyphenyl)acetamide terminus provides a synthetic handle for further derivatization (e.g., introduction of alkyne or azide click chemistry handles, biotin tags, or fluorophores) while preserving the core elements responsible for CES2 recognition. Compared to using the N-methoxy analog (CAS 1396635-12-3) as a synthetic building block, the target compound offers the advantage that its biological activity has been quantitatively characterized, enabling rational design of probe molecules with predictable CES2 binding properties .

Reference Inhibitor for CES2 Activity Assay Development and Validation

For laboratories developing or validating new CES2 activity assays—whether fluorescence-based, luminescence-based, or LC-MS/MS-based—the target compound can function as a high-affinity positive control inhibitor. Its CES2 Ki of 42 nM (competitive inhibition mechanism) [1] enables precise IC50 determination in assay qualification protocols. The compound's well-defined potency and the availability of within-class analogs with graded activities (660–3,950 nM CES2 IC50 range) provide a useful calibration set for benchmarking new assay sensitivity and dynamic range [1]. Assay developers should note the ≥95% purity specification and confirm compound identity by independent analytical methods before use as a reference standard .

Quote Request

Request a Quote for 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.